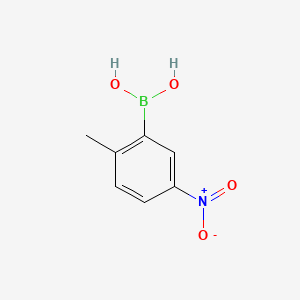

2-Methyl-5-nitrophenylboronic acid

Descripción

The exact mass of the compound 2-Methyl-5-nitrophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-5-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2-methyl-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJFQIRIDFXMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378512 | |

| Record name | 2-Methyl-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100960-11-0 | |

| Record name | 2-Methyl-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitrobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: 2-Methyl-5-nitrophenylboronic Acid

The following technical guide is structured as a high-level monograph for drug development professionals and synthetic chemists. It prioritizes mechanistic understanding and reproducible protocols over generic definitions.

CAS Number: 100960-11-0[1]

Executive Summary

2-Methyl-5-nitrophenylboronic acid (CAS 100960-11-0) is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Its structural uniqueness lies in the juxtaposition of a sterically demanding ortho-methyl group and an electron-withdrawing meta-nitro moiety.

This combination presents a specific synthetic challenge: the ortho-methyl group hinders transmetalation, while the nitro group increases the Lewis acidity of the boron center, accelerating the reaction but simultaneously heightening the risk of hydrolytic deboronation. This guide outlines the optimized handling, reactivity profile, and coupling protocols required to utilize this reagent effectively in medicinal chemistry campaigns.

Physicochemical Characterization

The following data establishes the baseline identity and handling parameters for CAS 100960-11-0.

| Parameter | Specification |

| Chemical Name | 2-Methyl-5-nitrophenylboronic acid |

| CAS Number | 100960-11-0 |

| Molecular Formula | C₇H₈BNO₄ |

| Molecular Weight | 180.95 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents |

| Storage Conditions | Inert atmosphere (Ar/N₂), 2–8°C. Hygroscopic.[1] |

| Key Impurities | Boroxine trimer (dehydration product), Protodeboronated arene (2-nitrotoluene) |

Structural Analysis & Reactivity Map

Understanding the electronic and steric environment of the boron center is critical for selecting the correct catalytic system.

-

Steric Gate (C2-Methyl): The methyl group at the ortho position creates significant steric bulk around the boron atom. Standard tetrakis(triphenylphosphine)palladium(0) catalysts often fail to achieve quantitative yields because the bulky phosphines cannot effectively accommodate the crowded transition state during transmetalation.

-

Electronic Activation (C5-Nitro): The nitro group at the meta position (relative to boron) exerts a strong inductive withdrawing effect (-I). This increases the electrophilicity of the boron, facilitating the formation of the reactive boronate "ate" complex with bases. However, it also destabilizes the C-B bond, making the molecule susceptible to base-catalyzed protodeboronation if the coupling reaction is too slow.

Figure 1: Reactivity map illustrating the competing steric and electronic effects on the boron center.

Synthetic Utility: Optimized Coupling Protocol

Due to the steric hindrance at the C2 position, "Generation 1" Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) are often insufficient. The following protocol utilizes a Buchwald Precatalyst (Generation 2/3) system, specifically designed to couple sterically hindered aryl boronic acids.

Rationale for Reagent Choice

-

Catalyst (XPhos Pd G2): XPhos is a bulky, electron-rich biaryl phosphine ligand. It promotes oxidative addition and, crucially, facilitates the transmetalation of hindered substrates like 2-methyl-substituted boronic acids.

-

Base (K₃PO₄): Anhydrous potassium phosphate is preferred over carbonate bases to minimize water content, thereby reducing the rate of protodeboronation (a common side reaction for nitro-substituted boronic acids).

-

Solvent (1,4-Dioxane/Water): A controlled amount of water is necessary for the boronic acid activation, but excess water is avoided.

Step-by-Step Protocol

Scale: 1.0 mmol

-

Preparation:

-

Charge a reaction vial equipped with a magnetic stir bar.

-

Add Aryl Bromide (1.0 equiv, 1.0 mmol).

-

Add 2-Methyl-5-nitrophenylboronic acid (1.2 equiv, 1.2 mmol, 217 mg).

-

Add K₃PO₄ (2.0 equiv, 2.0 mmol, 425 mg).

-

Add XPhos Pd G2 (2 mol%, 0.02 mmol, ~16 mg). Note: If G2 is unavailable, use Pd₂(dba)₃ (1 mol%) + XPhos (4 mol%).

-

-

Inertion:

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Argon (x3) to remove oxygen.

-

-

Solvation & Reaction:

-

Inject 1,4-Dioxane (4.0 mL) and degassed Water (0.4 mL) via syringe.

-

Place in a pre-heated block at 80°C .

-

Stir vigorously for 4–12 hours. Monitor via LC-MS.

-

-

Work-up:

-

Cool to room temperature.[2]

-

Filter through a pad of Celite® to remove palladium residues; wash with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Figure 2: Optimized experimental workflow for Suzuki-Miyaura coupling of CAS 100960-11-0.

Applications in Drug Discovery

This building block is frequently employed to introduce the 2-methyl-5-nitrophenyl moiety, which serves as a precursor to 2-methyl-5-aminophenyl scaffolds.

-

Aniline Precursors: The nitro group is robust during the coupling phase but can be selectively reduced (Fe/NH₄Cl or H₂/Pd-C) post-coupling to yield an aniline. This is a common strategy for synthesizing kinase inhibitors where the aniline nitrogen participates in hydrogen bonding within the ATP-binding pocket.

-

Bioisosteres: The 2-methyl group locks the biaryl conformation relative to the coupled ring (atropisomerism potential), which can improve binding selectivity by restricting the rotation of the drug molecule.

Safety & Handling (MSDS Highlights)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

-

-

Handling: Operate in a fume hood. Avoid dust generation.[3][4] The nitro group adds a degree of thermal instability; do not heat dry solids above 100°C.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]

Sources

Technical Monograph: 2-Methyl-5-nitrophenylboronic Acid

Optimization of Sterically Hindered Cross-Coupling Modules in Drug Discovery

Executive Summary

This technical guide analyzes 2-Methyl-5-nitrophenylboronic acid (CAS: 100960-11-0), a critical building block for the synthesis of biaryl scaffolds in medicinal chemistry.[1] While its theoretical molecular weight is 180.95 g/mol , practical application requires a nuanced understanding of its solution-state behavior, specifically the boroxine-acid equilibrium and the steric impact of the ortho-methyl group.

This document is designed for medicinal chemists and process engineers. It moves beyond basic physical properties to address the specific challenges of deploying this reagent in Suzuki-Miyaura cross-couplings, offering a self-validating protocol for overcoming steric hindrance and minimizing protodeboronation.[1]

Physicochemical Profile & Molecular Weight Analysis[1][2][3]

Core Identity Data

| Parameter | Specification |

| IUPAC Name | (2-Methyl-5-nitrophenyl)boronic acid |

| CAS Number | 100960-11-0 |

| Molecular Formula | C₇H₈BNO₄ |

| Molecular Weight | 180.95 g/mol |

| Appearance | Off-white to yellow powder |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents.[1] |

The "Effective" Molecular Weight (Expert Insight)

While the calculated molecular weight is 180.95 g/mol , researchers must account for the boroxine dehydration equilibrium . Upon storage or drying, boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines).

Operational Impact: An "old" bottle of this reagent may contain significant amounts of boroxine. If you calculate stoichiometry based strictly on 180.95 g/mol without checking the hydration state (via ¹H NMR), you may effectively under-load the reagent.[1]

-

Recommendation: For critical GMP steps, convert the material to the pinacol ester or use a 10-20% stoichiometric excess to account for variable hydration states.

Stability & Handling: The Boroxine Equilibrium[4][5]

The following diagram illustrates the reversible dehydration process. In the presence of water (or atmospheric moisture), the equilibrium shifts left (Acid). Under anhydrous conditions or heat, it shifts right (Boroxine).

Caption: The equilibrium between the monomeric acid and the trimeric boroxine significantly alters the effective molecular weight during weighing.[1]

Synthetic Utility: Overcoming Steric Hindrance

The primary application of 2-Methyl-5-nitrophenylboronic acid is in Suzuki-Miyaura cross-coupling to form biaryl motifs.[1] However, this specific substrate presents two distinct mechanistic challenges:

-

Steric Hindrance (ortho-Methyl): The methyl group at the C2 position creates steric bulk near the boron center.[1] This significantly retards the transmetallation step, often the turnover-limiting step in the catalytic cycle.

-

Electronic Activation (meta-Nitro): The nitro group at C5 is electron-withdrawing.[1] While this increases the Lewis acidity of the boron (generally favorable), it also renders the C-B bond more susceptible to protodeboronation under basic conditions, leading to the formation of 3-nitrotoluene (side product).[1]

Mechanistic Pathway & Bottlenecks[1]

Caption: The ortho-methyl group creates a steric clash during transmetallation, requiring specialized ligands (e.g., Buchwald phosphines) to facilitate the reaction.[1][3]

Experimental Protocol: High-Efficiency Coupling

Objective: Couple 2-Methyl-5-nitrophenylboronic acid with an aryl bromide (Ar-Br) while minimizing protodeboronation.

Rationale:

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G2 . XPhos is preferred because its bulk facilitates oxidative addition, while its electron-rich nature stabilizes the metal center during the difficult transmetallation of ortho-substituted boronic acids.[1]

-

Solvent: 1,4-Dioxane/Water (4:1) . The presence of water is non-negotiable; it ensures the boronic acid is in the monomeric "ate" complex form required for reaction.

-

Base: K₃PO₄ (Potassium Phosphate Tribasic) . A milder base than carbonates, reducing the rate of protodeboronation while sufficiently activating the boronic acid.

Protocol Steps

-

Charge Reactor: To a nitrogen-purged reaction vial, add:

-

Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 v/v). Concentration should be ~0.1 M relative to the halide.

-

Degassing: Sparge the mixture with nitrogen for 5 minutes. Oxygen is the enemy of the active Pd(0) species.

-

Reaction: Seal and heat to 80–100°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS. Look for the disappearance of Ar-Br. If the boronic acid is consumed but Ar-Br remains, protodeboronation has occurred. Add another 0.5 equiv of boronic acid.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2733526. Retrieved January 30, 2026, from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Knapp, D. M., et al. (2010). Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society. (Context on stability issues of electron-poor boronic acids).

Sources

Technical Monograph: 2-Methyl-5-nitrophenylboronic Acid

Optimization of Sterically Hindered, Electron-Deficient Arylboronic Acids in Cross-Coupling

Executive Summary

This technical guide analyzes 2-Methyl-5-nitrophenylboronic acid (CAS: 100960-11-0) , a specialized organoboron reagent used primarily in the synthesis of biaryl scaffolds for kinase inhibitors and organic optoelectronics.

The molecule presents a dual challenge in catalysis: steric impedance from the ortho-methyl group and electronic deactivation (Lewis acidity enhancement) from the nitro group. Successful utilization requires deviating from standard Suzuki-Miyaura protocols. This guide provides an optimized workflow for handling, coupling, and stabilizing this substrate, moving beyond generic methodologies to address the specific kinetic bottlenecks imposed by its structure.

Chemical Constitution & Physical Identity

| Parameter | Specification |

| Chemical Name | 2-Methyl-5-nitrophenylboronic acid |

| CAS Registry Number | 100960-11-0 |

| Molecular Formula | |

| Molecular Weight | 180.95 g/mol |

| Appearance | Pale yellow to off-white powder |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents. |

| pKa (Boronic Acid) | ~8.0–8.5 (Lower than PhB(OH)₂ due to |

| Storage Condition | 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended. |

Structural Analysis & Reactivity Logic

To effectively use this reagent, one must understand the competing forces acting on the boron center. The molecule is not merely a "building block"; it is a kinetic trap waiting to fail if treated like phenylboronic acid.

The Ortho-Effect (Steric)

The methyl group at the C2 position exerts significant steric pressure on the boronic acid moiety. In a Suzuki coupling catalytic cycle, this slows the transmetallation step—the transfer of the organic group from Boron to Palladium. Standard ligands (e.g.,

The Nitro-Effect (Electronic)

The nitro group at C5 is a strong electron-withdrawing group (EWG).

-

Lewis Acidity: It increases the Lewis acidity of the boron center, facilitating the formation of the boronate "ate" complex (

) upon base addition. -

Protodeboronation Risk: Paradoxically, while it speeds up activation, it dramatically increases the rate of protodeboronation (C-B bond cleavage) under basic conditions. The electron-deficient ring stabilizes the transient aryl anion intermediate, leading to rapid hydrolysis of the C-B bond before cross-coupling can occur.

Reactivity Visualization

The following diagram maps the structural logic to experimental consequences.

Caption: Structural causality map linking the C2-Methyl and C5-Nitro substituents to specific kinetic failures (transmetallation stall) and stability failures (protodeboronation), necessitating specific ligand/base choices.

Synthetic Utility: Optimized Suzuki-Miyaura Protocol

The synthesis of 2-Methyl-5-nitrophenylboronic acid itself is best achieved via Miyaura Borylation of 2-bromo-4-nitrotoluene. Traditional lithiation (n-BuLi) is strictly contraindicated due to the incompatibility of the nitro group with organolithium reagents (redox reactions/polymerization).

Protocol: Cross-Coupling with Aryl Bromides

This protocol is designed to couple 2-Methyl-5-nitrophenylboronic acid with a generic aryl bromide (

Reagents:

-

Substrate: 2-Methyl-5-nitrophenylboronic acid (1.2 equiv)

-

Electrophile: Aryl Bromide (1.0 equiv)

-

Catalyst:

(1-2 mol%) or -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%). Rationale: SPhos is exceptionally efficient for ortho-substituted boronic acids.

-

Base:

(2.0 equiv). Rationale: Anhydrous phosphate is milder than carbonate/hydroxide, reducing protodeboronation. -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Inerting: Flame-dry a reaction vial and cool under a stream of Argon. Oxygen is the enemy of the active Pd(0) species.

-

Solvent Degassing: Sparge the solvent (Toluene/Water mix) with Argon for 20 minutes. Do not skip this.

-

Charge Solids: Add Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol),

(0.01 mmol), SPhos (0.02 mmol), and -

Solvation: Add the degassed solvent via syringe through a septum.

-

Thermal Activation: Heat the mixture to 80–100°C for 4–12 hours.

-

Note: The ortho-methyl group requires higher thermal energy to overcome the rotational barrier during transmetallation.

-

-

Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the Aryl Bromide.

-

Warning: If the Boronic acid disappears but the Bromide remains, protodeboronation has occurred. Add more boronic acid in portions.

-

Workflow Diagram

Caption: Experimental workflow for coupling 2-Methyl-5-nitrophenylboronic acid, including a decision loop for managing protodeboronation.

Handling & Stability Systems

Protodeboronation

The combination of the nitro group and the boronic acid makes this molecule susceptible to hydrolytic cleavage, yielding 3-nitrotoluene (via loss of

-

Mechanism: Base attack on Boron

Formation of Boronate -

Prevention:

-

Avoid strong hydroxide bases (NaOH, KOH).

-

Use MIDA boronates or Pinacol esters if the free acid proves too unstable; these derivatives release the active species slowly, keeping the standing concentration of the vulnerable species low.

-

Boroxine Formation

On storage, 2-Methyl-5-nitrophenylboronic acid will spontaneously dehydrate to form a cyclic trimer (boroxine).

-

Impact: This alters the stoichiometry (molecular weight changes).

-

Correction: Before precise stoichiometric use, it is best practice to recrystallize from water/acetone or simply assume a ~5-10% excess is needed to account for dehydration/hydration variability.

References

-

Chemical Identity & Properties

-

2-Methyl-5-nitrophenylboronic acid (CAS 100960-11-0).[1] BLD Pharm / PubChem.

-

-

Mechanistic Insight (Protodeboronation)

-

Suzuki Coupling of Hindered Substrates

- Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. (Establishes SPhos/XPhos utility for ortho-substituted arenes).

-

Synthesis via Miyaura Borylation

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry.

Sources

Navigating the Solubility Landscape of 2-Methyl-5-nitrophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-5-nitrophenylboronic acid (CAS 139530-31-3). Recognizing the current scarcity of quantitative solubility data in peer-reviewed literature, this document delivers a robust framework for its experimental determination. It consolidates available qualitative data, presents a detailed, field-proven protocol for accurate solubility measurement, and discusses the critical implications of its solubility profile in synthetic and medicinal chemistry. This guide is designed to be an essential resource for professionals engaged in research and development who require precise solubility data for process optimization, formulation, and quality control.

Introduction: The Significance of 2-Methyl-5-nitrophenylboronic Acid

2-Methyl-5-nitrophenylboronic acid is an organoboron compound featuring a boronic acid functional group, a methyl group, and a nitro group attached to a phenyl ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable building block in organic synthesis. The boronic acid moiety is particularly significant for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Furthermore, the ability of boronic acids to reversibly bind with diols makes them attractive for applications in chemical sensing and drug delivery.

The nitro group, being a strong electron-withdrawing group, influences the reactivity and pKa of the boronic acid, which in turn affects its interaction with diols and its overall solubility. For drug development professionals, understanding the solubility of this compound is paramount, as it directly impacts bioavailability, formulation strategies, and the design of screening assays.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Methyl-5-nitrophenylboronic acid is essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 139530-31-3 | N/A |

| Molecular Formula | C₇H₈BNO₄ | N/A |

| Molecular Weight | 180.96 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| pKa | Not experimentally determined; influenced by the electron-withdrawing nitro group. The pKa of a compound is a critical determinant of its aqueous solubility, especially as a function of pH. | [3] |

Qualitative Solubility Profile

While quantitative data is sparse, qualitative assessments indicate that 2-Methyl-5-nitrophenylboronic acid is soluble in polar solvents. This is attributed to the hydrophilic nature of the boronic acid group.

| Solvent Class | Solubility | Rationale |

| Polar Protic Solvents | Soluble | The boronic acid moiety can engage in hydrogen bonding with solvents like water and alcohols, facilitating dissolution. |

| (e.g., Water, Alcohols) | ||

| Polar Aprotic Solvents | Likely Soluble | Solvents such as DMSO and DMF are generally effective at solvating polar organic molecules. |

| (e.g., DMSO, DMF, Acetone) | ||

| Nonpolar Solvents | Likely Poorly Soluble | The overall polarity of the molecule, dominated by the boronic acid and nitro groups, suggests limited solubility in nonpolar solvents like hexanes or toluene. |

| (e.g., Hexanes, Toluene) |

Quantitative Solubility Determination: An Experimental Protocol

Given the lack of published quantitative data, experimental determination is strongly recommended for applications requiring precise solubility values. The isothermal equilibrium method is a robust and widely accepted technique for this purpose.

Principle of the Isothermal Equilibrium Method

This method involves equilibrating a suspension of the solute in the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value (saturation). The concentration of the saturated solution is then determined analytically.

Experimental Workflow

Sources

Technical Guide: Scalable Synthesis of 2-Methyl-5-nitrophenylboronic Acid

Executive Summary

Target Compound: 2-Methyl-5-nitrophenylboronic acid (CAS: 100960-11-0)

Molecular Formula:

This guide details the synthesis of 2-Methyl-5-nitrophenylboronic acid, prioritizing regiochemical fidelity and functional group tolerance. While direct nitration of o-tolylboronic acid is theoretically possible, it often suffers from protodeboronation and difficult isomer separation. Therefore, this protocol establishes a modular, three-step workflow starting from the abundant dye intermediate 2-methyl-5-nitroaniline. This route guarantees the correct substitution pattern (2-Me, 5-NO

Key Synthetic Challenges & Solutions

| Challenge | Mechanistic Root | Solution |

| Regio-isomerism | Nitration of o-bromotoluene yields inseparable mixtures (4-nitro vs 5-nitro). | Sandmeyer Reaction: Use 2-methyl-5-nitroaniline to lock in the 1,2,5-substitution pattern. |

| Nitro Tolerance | Nitro groups poison Grignard/Lithium reagents. | Miyaura Borylation: Use Pd-catalyzed cross-coupling with |

| Ester Hydrolysis | Pinacol boronate esters are kinetically stable against simple hydrolysis. | Oxidative Cleavage: Use Sodium Periodate ( |

Retrosynthetic Analysis

The strategic disconnection relies on the carbon-boron bond formation via Palladium catalysis, avoiding the incompatibility of nitro groups with organolithium reagents.

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via the Sandmeyer reaction.

Phase 1: Precursor Synthesis (Sandmeyer Reaction)

Objective: Convert 2-methyl-5-nitroaniline to 2-bromo-5-nitrotoluene. Rationale: This step "locks" the nitro group at the 5-position relative to the methyl group, preventing the isomer mixtures seen in direct toluene nitration.

Reagents & Conditions

| Reagent | Role | Equivalents |

| 2-Methyl-5-nitroaniline | Substrate | 1.0 |

| Sodium Nitrite ( | Diazotization Agent | 1.2 |

| Hydrobromic Acid (48% aq) | Acid/Halogen Source | 4.0 - 6.0 |

| Copper(I) Bromide ( | Catalyst/Halogen Source | 1.1 |

| Water | Solvent | - |

Step-by-Step Protocol

-

Diazotization:

-

Suspend 2-methyl-5-nitroaniline (100 mmol) in 48% HBr (60 mL) and water (60 mL) in a 500 mL round-bottom flask.

-

Cool the suspension to 0–5 °C using an ice-salt bath. Efficient stirring is critical.

-

Add a solution of

(120 mmol) in water (25 mL) dropwise, maintaining internal temperature below 5 °C. -

Stir for 30 minutes at 0 °C. The solution should become clear/translucent as the diazonium salt forms.

-

-

Substitution (Sandmeyer):

-

In a separate vessel, dissolve CuBr (110 mmol) in 48% HBr (20 mL).

-

Transfer the cold diazonium solution slowly into the CuBr solution (which should be at room temperature or slightly warmed to 40 °C) with vigorous stirring. Caution: Nitrogen gas evolution will be vigorous.

-

Once addition is complete, heat the mixture to 80 °C for 1 hour to ensure complete decomposition of the diazonium species.

-

-

Workup:

-

Cool to room temperature. The product often precipitates as a solid or oil.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with saturated

(to remove acid) and brine. -

Dry over

, filter, and concentrate.[1] -

Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Hexanes/EtOAc 9:1) if necessary.

-

Expected Yield: 70–85%.[2]

-

Phase 2: Miyaura Borylation

Objective: Convert 2-bromo-5-nitrotoluene to 2-methyl-5-nitrophenylboronic acid pinacol ester.

Rationale: Palladium-catalyzed cross-coupling tolerates the nitro group, unlike Lithium/Magnesium routes.

Reagents & Conditions

| Reagent | Role | Equivalents |

| 2-Bromo-5-nitrotoluene | Substrate | 1.0 |

| Bis(pinacolato)diboron ( | Boron Source | 1.1 - 1.2 |

| Catalyst | 0.03 - 0.05 (3-5 mol%) | |

| Potassium Acetate (KOAc) | Base | 3.0 |

| 1,4-Dioxane (dry) | Solvent | 10 mL / g substrate |

Step-by-Step Protocol

-

Setup:

-

Flame-dry a three-neck flask and equip with a reflux condenser and nitrogen inlet.

-

Charge the flask with 2-bromo-5-nitrotoluene (50 mmol),

(55 mmol), and KOAc (150 mmol). -

Add anhydrous 1,4-Dioxane. Degas the solvent by bubbling nitrogen for 15 minutes (sparging).

-

-

Catalysis:

-

Add

(1.5-2.5 mmol) under a nitrogen stream. -

Heat the reaction mixture to 90–100 °C for 4–12 hours.

-

Monitoring: Check via TLC or HPLC. The bromide starting material should disappear.

-

-

Workup:

-

Cool to room temperature.

-

Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.[2]

-

Purification: The residue is often a dark oil. Purify via silica gel chromatography (Gradient: 0% to 20% EtOAc in Hexanes).

-

Note: Pinacol esters can be slightly unstable on acidic silica; adding 1%

to the eluent can help.

-

Phase 3: Ester Hydrolysis

Objective: Cleave the pinacol ester to release the free boronic acid.

Rationale: Pinacol esters are very stable. Standard acidic hydrolysis is slow. The oxidative cleavage using Sodium Periodate (

Reagents & Conditions

| Reagent | Role | Equivalents |

| Pinacol Ester Intermediate | Substrate | 1.0 |

| Sodium Periodate ( | Oxidant (cleaves diol) | 3.0 |

| Ammonium Acetate ( | Buffer/Catalyst | 3.0 |

| Acetone / Water (1:1) | Solvent | - |

Step-by-Step Protocol

-

Reaction:

-

Dissolve the pinacol ester (40 mmol) in Acetone (100 mL) and Water (100 mL).

-

Add

(120 mmol) and -

Stir vigorously at room temperature for 12–24 hours. The reaction mixture will become cloudy.

-

-

Workup:

-

Filter off the insoluble inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure (keep temperature < 40 °C).

-

The remaining aqueous phase typically contains the boronic acid.

-

Extract with EtOAc (

). -

Wash organics with brine, dry over

, and concentrate.[1]

-

-

Final Purification:

-

Recrystallize the crude solid from hot water or Acetonitrile/Water.

-

Characterization:

-

NMR (DMSO-

-

NMR (DMSO-

-

Process Visualization

Synthesis Workflow

Figure 2: Complete synthetic workflow from commercial amine to final boronic acid.

Safety & Handling

-

Nitro Compounds: Both the starting aniline and the intermediates are nitroaromatics. While not highly explosive like TNT, they are energetic. Avoid overheating dry solids.

-

Palladium Waste: Segregate all Pd-contaminated waste (Celite pads, aqueous layers) for heavy metal disposal.

-

Hydrobromic Acid: Highly corrosive. Use acid-resistant gloves and work in a fume hood.

-

Boronic Acids: Generally low toxicity but can inhibit certain proteolytic enzymes. Handle with standard PPE.

References

-

Miyaura Borylation: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Sandmeyer Reaction: Doyle, M. P., Bryker, W. J., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient conversion of arylamines to aryl halides. The Journal of Organic Chemistry, 42(14), 2426–2430. Link

-

Pinacol Ester Hydrolysis: Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Link

-

Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 24854850, 2-Bromo-5-nitrotoluene. Link

Sources

Technical Monograph: Spectroscopic Characterization and Analytical Profiling of 2-Methyl-5-nitrophenylboronic Acid

This guide provides an in-depth spectroscopic and analytical profile of 2-Methyl-5-nitrophenylboronic acid , a critical building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions used to synthesize kinase inhibitors and other bioactive biaryls.

Chemical Identity & Structural Context

2-Methyl-5-nitrophenylboronic acid is an arylboronic acid characterized by a toluene core substituted with a nitro group meta to the methyl and a boronic acid moiety ortho to the methyl. Its structural integrity is governed by the equilibrium between the free acid and its cyclic anhydride (boroxine), a phenomenon critical for accurate analytical interpretation.

| Parameter | Data |

| CAS Registry Number | 100960-11-0 |

| IUPAC Name | (2-Methyl-5-nitrophenyl)boronic acid |

| Molecular Formula | |

| Molecular Weight | 180.95 g/mol |

| Physical State | Off-white to pale yellow powder |

| Solubility Profile | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in |

Structural Visualization

The following diagram illustrates the atomic connectivity and the numbering scheme used for spectroscopic assignment.

Caption: Functional topology of 2-Methyl-5-nitrophenylboronic acid showing substituent positioning relative to the aromatic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Field-Proven Insight: Boronic acids are prone to dehydration, forming boroxine trimers. In non-polar solvents like

H NMR Data (400 MHz, DMSO-d6)

The aromatic region displays a characteristic trisubstituted pattern.[1] The nitro group strongly deshields the adjacent protons (H-4 and H-6).

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| 8.30 – 8.50 | Broad Singlet | 2H | - | Exchangeable acidic protons; shift varies with concentration/water content. | |

| H-6 | 8.45 | Doublet (d) | 1H | Most deshielded due to ortho-nitro and ortho-boron effects. Appears as a doublet due to meta-coupling with H-4. | |

| H-4 | 8.15 | dd | 1H | Deshielded by ortho-nitro. Shows large ortho-coupling to H-3 and small meta-coupling to H-6. | |

| H-3 | 7.45 | Doublet (d) | 1H | Least deshielded aromatic proton; adjacent to the methyl group (shielding/weakly activating). | |

| 2.55 | Singlet (s) | 3H | - | Methyl group at C-2. Slightly deshielded compared to toluene (2.3 ppm) due to the electronic environment. |

C NMR Data (100 MHz, DMSO-d6)

-

Carbonyl/Nitro Carbons: The C-5 carbon attached to the nitro group appears furthest downfield (~145 ppm).

-

Boron-Attached Carbon (C-1): Typically observed as a very broad, low-intensity signal around 135-140 ppm due to the quadrupolar relaxation of the

nucleus. It is often missing in standard scans. -

Methyl Carbon: Distinct aliphatic signal at ~21 ppm.

Mass Spectrometry (MS) Profiling

Field-Proven Insight: Analyzing boronic acids by MS is challenging due to their facile dehydration. The molecular ion (

ESI-MS (Electrospray Ionization)[3]

-

Mode: Negative Ion Mode (

) is generally more sensitive for boronic acids. -

Key Ions:

- (m/z 180): Deprotonated molecular ion.

- (m/z 343): Dimer formation.

- : If run in Methanol, methyl esters (m/z 194) are common artifacts.

Boroxine Formation Workflow

The following diagram details the dehydration pathway that complicates MS analysis.

Caption: Equilibrium between monomeric boronic acid and its trimeric boroxine anhydride, often driven by MS source heat.

Infrared (IR) Spectroscopy

IR analysis provides rapid confirmation of the functional groups, particularly the nitro and boronic acid moieties.

| Functional Group | Wavenumber ( | Vibration Mode | Notes |

| O-H (Boronic) | 3200 – 3450 | Stretching (Broad) | Broad band due to extensive hydrogen bonding. |

| C-H (Aromatic) | 3050 – 3100 | Stretching | Weak, sharp peaks above 3000 |

| 1515 – 1535 | Asymmetric Stretch | Strong, characteristic diagnostic band. | |

| 1340 – 1350 | Symmetric Stretch | Strong band, often overlaps with B-O stretches. | |

| B-O | 1330 – 1350 | Stretching | Strong intensity; confirms presence of boronic acid. |

Analytical Quality Control Protocol

To ensure data integrity during drug development workflows, follow this self-validating protocol:

-

Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d6 . Do not use

unless the sample is derivatized to a pinacol ester, as the free acid will yield broadened, uninterpretable spectra. -

Water Check: Check the water peak in DMSO (3.33 ppm). Excess water shifts the

peak and accelerates boroxine hydrolysis. -

MS Verification: If the mass spectrum shows a dominant peak at m/z ~489 (trimer), this confirms the identity of the boronic acid backbone, not an impurity. To see the monomer, use soft ionization and avoid high source temperatures.

References

-

Chemical Identity & CAS Verification Source: BLD Pharm & GlobalChemMall Databases. Link:

-

Suzuki Coupling Applications Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. Source: National Institutes of Health (PMC). Link:[Link] (Note: Contextual synthesis reference).

-

Boronic Acid NMR Solvent Effects Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Source: Organometallics / ACS Publications. Link:[Link]

-

Mass Spectrometry of Boronic Acids Title: The Role of Electron Transfer in the Fragmentation of Phenyl Boronic Acids. Source: National Institutes of Health (PubMed). Link:[Link]

Sources

Lewis acidity of 2-Methyl-5-nitrophenylboronic acid

An In-depth Technical Guide to the Lewis Acidity of 2-Methyl-5-nitrophenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the , a substituted arylboronic acid of significant interest in synthetic and medicinal chemistry. We will deconstruct the structural and electronic factors that govern its reactivity, placing it in context with related analogues. This document details both theoretical frameworks and practical, field-proven experimental protocols for the quantitative characterization of its Lewis acidity. The content is designed for researchers, scientists, and drug development professionals who utilize boronic acids as synthetic intermediates, catalysts, or pharmacophores.

Introduction: The Dual Nature of Arylboronic Acids

Boronic acids, characterized by the R-B(OH)₂ functional group, are a cornerstone of modern organic chemistry. While renowned as essential partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, their fundamental nature is that of a Lewis acid.[1] This acidity arises from the electron-deficient boron atom, which possesses a vacant p-orbital, making it an electrophilic center capable of accepting a pair of electrons from a Lewis base.

In aqueous media, this Lewis acidity is most commonly observed through the interaction with a hydroxide ion, establishing an equilibrium between the neutral, trigonal planar (sp²) boronic acid and a negatively charged, tetrahedral (sp³) boronate anion.[1][2][3] The position of this equilibrium, quantified by the acidity constant (pKa), is highly sensitive to the nature of the 'R' group. For arylboronic acids, substituents on the aromatic ring provide a powerful handle to modulate the electron density at the boron center and, consequently, its Lewis acidity. This tunability is critical in drug development, where boronic acids are employed as reversible covalent inhibitors that target nucleophilic residues in enzyme active sites, and in the design of sophisticated molecular sensors.[2][4][5]

Caption: Equilibrium between a trigonal boronic acid and its tetrahedral boronate anion.

Deconstructing the Substituent Effects in 2-Methyl-5-nitrophenylboronic acid

The Lewis acidity of an arylboronic acid is a direct reflection of the electrophilicity of its boron center. This is dictated by the combined electronic and steric effects of the substituents on the phenyl ring.

-

Electronic Effects : Electron-withdrawing groups (EWGs) increase Lewis acidity by inductively pulling electron density away from the boron atom. Conversely, electron-donating groups (EDGs) decrease acidity. For substituents in the meta and para positions, this influence is well-quantified by the Hammett equation, which correlates reaction rates and equilibrium constants with substituent parameters (σ).[6] A positive reaction constant (ρ) for boronic acid dissociation indicates that EWGs (with positive σ values) increase acidity.[6]

-

Steric & Ortho Effects : Substituents at the ortho position introduce complexity. They can sterically hinder the approach of a Lewis base and the necessary geometric change from a planar acid to a tetrahedral boronate, thereby decreasing acidity.[7] However, some ortho groups (like fluorine) can form intramolecular hydrogen bonds that stabilize the boronate anion, leading to a significant increase in acidity.[7]

For 2-Methyl-5-nitrophenylboronic acid , we must analyze the contribution of each substituent:

-

5-Nitro Group (-NO₂) : Positioned meta to the boronic acid, the nitro group exerts a powerful electron-withdrawing inductive effect (-I). It does not participate in resonance with the boronic acid attachment point from this position. This strong inductive withdrawal significantly depletes electron density from the aromatic ring and, by extension, the boron atom. This effect is the primary determinant of the molecule's character, making it a substantially stronger Lewis acid than unsubstituted phenylboronic acid.[7][8]

-

2-Methyl Group (-CH₃) : Positioned ortho to the boronic acid, the methyl group imparts two opposing effects:

-

Electronic (+I) : As a weak electron-donating group, it slightly increases electron density on the ring through induction, which marginally counteracts the nitro group's effect and works to decrease Lewis acidity.

-

Steric Hindrance : Its presence adjacent to the B(OH)₂ group creates steric bulk. This clashes with the hydroxyl groups and hinders the transition to the more crowded tetrahedral boronate geometry, which is a factor that decreases acidity.[7]

-

Integrated Analysis : The potent, long-range inductive-withdrawing effect of the meta-nitro group is the dominant influence on the electronic character of the boron center. The ortho-methyl group provides a secondary, attenuating effect through a combination of weak electron donation and steric hindrance. Therefore, the is predicted to be significantly higher than that of phenylboronic acid, but slightly lower than that of 5-nitrophenylboronic acid.

Caption: Analysis of substituent effects on the target molecule's Lewis acidity.

Quantitative Methodologies for Assessing Lewis Acidity

To move from qualitative prediction to quantitative validation, several robust experimental and computational methods are employed.

Experimental Determination of pKa

In aqueous solution, the pKa is the most direct and relevant measure of a boronic acid's effective Lewis acidity.

This method leverages the change in electronic conjugation between the sp²-hybridized boronic acid and the sp³-hybridized boronate anion.[6][9] For arylboronic acids, this transition alters the chromophore and results in a measurable change in the UV-Vis absorbance spectrum as a function of pH.

Self-Validating System: The collection of spectra at various pH values should reveal one or more isosbestic points—wavelengths where the absorbance remains constant. The presence of sharp isosbestic points is a strong indicator that the equilibrium involves only two species (the acid and its conjugate base), validating the measurement.

Step-by-Step Methodology:

-

Stock Solution Preparation : Prepare a concentrated stock solution (e.g., 10 mM) of 2-Methyl-5-nitrophenylboronic acid in a suitable organic solvent like DMSO or methanol due to its likely poor aqueous solubility.[6]

-

Buffer Preparation : Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with constant ionic strength (e.g., 0.1 M KCl).

-

Sample Preparation : For each pH point, add a small, precise aliquot of the boronic acid stock solution to a cuvette containing the buffer to achieve a final concentration typically in the 50-100 µM range. Ensure the final percentage of organic solvent is low and constant across all samples (e.g., <1%) to minimize solvent effects.

-

Spectrophotometric Measurement : Record the UV-Vis spectrum (e.g., from 220 nm to 400 nm) for each sample.

-

Data Analysis : Plot the absorbance at a wavelength of maximum change versus the pH of the solution. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable variant) to extract the pKa value, where pKa is equal to the pH at the inflection point of the curve.

This technique provides direct insight into the state of the boron atom. The trigonal sp² boron of the boronic acid and the tetrahedral sp³ boron of the boronate anion have distinct and well-resolved chemical shifts in the ¹¹B NMR spectrum.[10][11]

Step-by-Step Methodology:

-

Sample Preparation : Prepare a series of samples of the boronic acid (e.g., 40 mM) in a mixed solvent system (e.g., D₂O/acetonitrile) across a range of pD values.[2]

-

NMR Acquisition : Acquire ¹¹B NMR spectra for each sample.

-

Data Analysis : Identify the chemical shifts corresponding to the sp² (~30 ppm) and sp³ (~7.5 ppm) species.[12] The pKa is determined by plotting the chemical shift (or the ratio of the integrated signals of the two species) against the pD and finding the inflection point of the resulting titration curve.[11]

Caption: Experimental workflow for pKa determination via UV-Vis titration.

Computational Evaluation of Intrinsic Lewis Acidity

Computational methods provide a measure of the intrinsic Lewis acidity in the absence of solvent, offering a complementary perspective to experimental pKa values.

-

Fluoride Ion Affinity (FIA) : FIA is a widely accepted theoretical benchmark for Lewis acidity.[13][14] It is defined as the negative of the gas-phase enthalpy change (or Gibbs free energy change) for the reaction of the boronic acid with a fluoride ion. A more positive FIA value corresponds to a stronger Lewis acid.[15] This metric is particularly useful for comparing the intrinsic electrophilicity of a series of boranes.[14][16]

-

Ammonia Affinity (AA) : Similar to FIA, the calculated ammonia affinity provides a unified method for evaluating the Lewis acidity of diverse organoboron compounds, including boronic acids and their esters.[13][17]

Comparative Data and Expected Acidity

| Compound | Substituents | Expected pKa | Predicted FIA (kJ/mol) | Rationale |

| Phenylboronic acid | None (Reference) | ~8.8 | Low | Baseline acidity of the arylboronic acid scaffold. |

| 3-Nitrophenylboronic acid | 3-NO₂ | ~7.8 | High | Strong -I effect of the nitro group significantly increases acidity.[8] |

| 2-Methyl-5-nitrophenylboronic acid | 2-CH₃, 5-NO₂ | ~8.0 - 8.2 | Moderately High | Acidity is dominated by the strong -I effect of the 5-NO₂ group but is slightly attenuated by the +I and steric effects of the 2-CH₃ group. |

Relevance and Applications in Drug Development

The precise tuning of Lewis acidity in molecules like 2-Methyl-5-nitrophenylboronic acid is of paramount importance for their application in pharmaceutical research.

-

Covalent Enzyme Inhibition : The boron atom of a boronic acid can form a reversible covalent bond with nucleophilic serine, threonine, or lysine residues in an enzyme's active site.[1] The strength of this interaction, and thus the potency of the inhibitor, is directly related to the Lewis acidity of the boron. The strongly acidic nature of this molecule makes it a compelling warhead for targeting such enzymes.

-

Synthetic Building Blocks : As a functionalized arylboronic acid, this compound is an invaluable intermediate in Suzuki-Miyaura coupling reactions. It allows for the introduction of the 2-methyl-5-nitrophenyl moiety into complex molecular architectures, a common strategy in the synthesis of drug candidates.[4]

-

Saccharide Sensing : The ability of boronic acids to reversibly bind with cis-diols, such as those found in sugars, is the basis for glucose sensors.[4][18] The binding affinity and optimal pH for this interaction are governed by the boronic acid's pKa.[12][19] The increased acidity of this molecule would shift its optimal binding pH closer to physiological pH (7.4), a desirable trait for biomedical applications.[19][20]

Conclusion

References

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry – A European Journal, 28(9). [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). PubMed. [Link]

-

Various methods for evaluating Lewis acidity of organoboronic acid derivatives. (n.d.). ResearchGate. [Link]

-

Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. (n.d.). PubMed. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). MDPI. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. [Link]

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (n.d.). MDPI. [Link]

-

Brønsted versus Lewis Acid Type Anion Recognition by Arylboronic Acids. (2015). ACS Publications. [Link]

-

Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. (2023). RSC Publishing. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). NSF Public Access Repository. [Link]

-

Chapter 4 Acceptor number of organoboron molecules - quantitative determination of Lewis acidity. (n.d.). ResearchGate. [Link]

-

Brønsted versus Lewis Acid Type Anion Recognition by Arylboronic Acids. (2015). ACS Publications. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). National Center for Biotechnology Information. [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024). Journal of Applied Pharmaceutical Science. [Link]

-

The organoboron compounds: their Lewis acidity and catalytic activity. (n.d.). Taylor & Francis Online. [Link]

-

Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory. (2009). PubMed. [Link]

-

The Effect of Carborane Substituents on the Lewis Acidity of Boranes. (n.d.). ResearchGate. [Link]

-

Boronic acid. (n.d.). Wikipedia. [Link]

-

Boron-Containing Pharmacophore. (n.d.). MIT Technology Licensing Office. [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (n.d.). ACS Publications. [Link]

-

The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.). ResearchGate. [Link]

-

Diboryne. (n.d.). Wikipedia. [Link]

-

Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale. (2021). National Center for Biotechnology Information. [Link]

-

Fluoride ion affinity and proton affinity in kJ·mol -1 for the four monomers. (n.d.). ResearchGate. [Link]

-

A comprehensive computational study on the Lewis acidity of frequently used Lewis acids. (n.d.). RSC Publishing. [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI. [Link]

- Synthetic method of 2-nitro phenyl boric acid. (n.d.).

-

SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. (n.d.). sioc-journal.cn. [Link]

-

2-Methyl-5-nitrophenylboronic acid. (n.d.). R&D Chemicals. [Link]

- Production method of 2-methyl-5-nitrophenol. (n.d.).

-

(2-Nitrophenyl)boronic acid. (n.d.). Chemsrc. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. News - Phenylboronic Acid: The ‘Versatile Tool’ in Organic Synthesis and Biomedicine [shlzpharma.com]

- 5. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Stability and Storage of 2-Methyl-5-nitrophenylboronic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical factors governing the stability and optimal storage of 2-Methyl-5-nitrophenylboronic acid. By moving beyond mere procedural steps, we delve into the underlying chemical principles to empower users to maintain the integrity of this valuable synthetic building block, ensuring reproducibility and success in their research endeavors.

Introduction: The Synthetic Value and Latent Instability of a Key Reagent

2-Methyl-5-nitrophenylboronic acid is a pivotal reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its unique structure, featuring an electron-withdrawing nitro group, makes it an essential partner for constructing complex molecular architectures integral to drug discovery and materials science.[2][3] However, the very features that make arylboronic acids synthetically useful—the polarized carbon-boron bond—also render them susceptible to degradation. Understanding and mitigating these degradation pathways is not a trivial matter of laboratory housekeeping; it is fundamental to ensuring the validity and reproducibility of experimental outcomes. An impure or partially degraded boronic acid can lead to diminished reaction yields, complex purification challenges, and the introduction of potentially genotoxic impurities into active pharmaceutical ingredient (API) synthesis streams.[4]

This document provides a self-validating framework for the handling and storage of 2-Methyl-5-nitrophenylboronic acid, grounded in mechanistic understanding and field-proven best practices.

Section 1: Core Physicochemical Properties

A foundational understanding of a reagent's physical properties is the first step in its proper management. The key characteristics of 2-Methyl-5-nitrophenylboronic acid are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-Methyl-5-nitrophenylboronic acid | [5] |

| CAS Number | 100960-11-0 | [5] |

| Molecular Formula | C₇H₈BNO₄ | [5] |

| Molecular Weight | 180.95 g/mol | [5] |

| Appearance | Off-white solid | [5] |

| Melting Point | 56-60 °C | [5] |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Bases | [6][7] |

Section 2: Chemical Stability and Primary Degradation Mechanisms

While generally stable under ideal conditions, 2-Methyl-5-nitrophenylboronic acid is susceptible to two primary modes of degradation: protodeboronation and oxidation. The presence of the electron-withdrawing nitro group significantly influences the rate and likelihood of these processes.

Protodeboronation: The Prevalent Pathway

Protodeboronation is a chemical reaction wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] This is the most common non-productive side reaction for arylboronic acids and represents a direct loss of active reagent.[8] The reaction is highly dependent on the presence of moisture and is catalyzed by both acidic and basic conditions.[4]

The Mechanism: For electron-deficient arylboronic acids, such as the title compound, the process is particularly facile under basic aqueous conditions.[9][10] The base promotes the formation of the tetrahedral boronate anion (Ar-B(OH)₃⁻), which is more susceptible to cleavage. Subsequent protonolysis, often by water, results in the formation of the corresponding arene (2-methylnitrobenzene) and boric acid.[4] This pathway underscores the critical need to protect the compound from moisture and incompatible pH environments.

Oxidation: An Insidious Degradation Route

The carbon-boron bond can also be susceptible to oxidative cleavage, particularly in the presence of atmospheric oxygen or other oxidizing agents.[11] This process typically results in the formation of the corresponding phenol, in this case, 2-methyl-5-nitrophenol.

The Mechanism: While the precise mechanism can vary, it often involves the reaction of the arylboronic acid with reactive oxygen species (ROS).[11] This can be a slow process under ambient air but can be accelerated by light, heat, or the presence of catalytic metal impurities. The resulting phenolic impurity can complicate subsequent reactions and purification efforts.

Anhydride Formation (Boroxines)

It is important to note that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This is a dehydration reaction that can occur upon heating or under anhydrous conditions. While this is not strictly a degradation pathway, as the reaction is often reversible upon addition of water, the formation of boroxines alters the reagent's molecular weight and solubility, which can lead to inaccuracies in stoichiometry if not accounted for.

Caption: Primary degradation and equilibrium pathways for 2-Methyl-5-nitrophenylboronic acid.

Section 3: Validated Storage and Handling Protocols

Adherence to rigorous storage and handling protocols is the most effective strategy to preserve the chemical integrity of 2-Methyl-5-nitrophenylboronic acid. The following recommendations are designed to mitigate the risks outlined in Section 2.

Optimal Storage Conditions

The selection of storage conditions is a proactive measure to prevent degradation. The causality is clear: by controlling the environment, we control the reaction kinetics of decomposition.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C)[6][12] | Reduces the rate of all chemical degradation pathways. Prevents potential melting or caking, given the low melting point (56-60 °C).[5] |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[6] | Minimizes exposure to atmospheric oxygen and moisture, directly inhibiting both oxidation and protodeboronation.[8][11] |

| Container | Tightly sealed, amber glass bottle or other opaque container.[13][14] | Prevents exposure to light, which can accelerate oxidative degradation. A tight seal is crucial to maintain the inert atmosphere. |

| Location | A dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizers.[6][15] | Prevents accidental contact with substances that can catalytically decompose the compound. |

Step-by-Step Handling Protocol

Every time the container is opened, the compound is at risk. This protocol is designed to minimize that risk.

-

Acclimatization: Before opening, allow the refrigerated container to warm to ambient laboratory temperature for at least 30-60 minutes.

-

Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would directly introduce the water necessary for protodeboronation.

-

-

Inert Atmosphere Operations: If possible, perform all manipulations within a glovebox or glove bag with a dry, inert atmosphere.

-

Causality: This provides the highest level of protection against both moisture and oxygen.

-

-

Rapid Weighing (Standard Benchtop): If a glovebox is unavailable, minimize the time the container is open.

-

Have all necessary equipment (spatulas, weigh boats, secondary containers) ready.

-

Open the container, quickly dispense the required amount of solid, and immediately reseal the stock bottle.

-

Purge the headspace of the stock bottle with a gentle stream of nitrogen or argon before tightening the cap.

-

-

Avoid Cross-Contamination: Use only clean, dry spatulas and glassware. Never return unused material to the stock bottle.

-

Causality: Prevents the introduction of moisture, dust, or chemical impurities that could initiate degradation of the entire stock.

-

-

Immediate Use: Prepare solutions of the boronic acid immediately before use. Do not store solutions for extended periods, as degradation is often faster in solution than in the solid state.

Section 4: A Self-Validating System for Compound Integrity Assessment

Trust in a reagent should be earned, not assumed. Implementing a routine quality control check on new and stored batches of 2-Methyl-5-nitrophenylboronic acid is a hallmark of rigorous science.

Initial Inspection and Analytical Verification

-

Visual Inspection: Upon receipt and before each use, visually inspect the material. It should be a consistent off-white, free-flowing solid. Any discoloration (e.g., yellowing, browning), clumping, or oily appearance is a potential indicator of significant degradation.

-

Analytical Chemistry: The definitive assessment of purity requires analytical instrumentation.

-

¹H NMR Spectroscopy: This is a rapid and powerful tool. The spectrum should be clean, with sharp signals corresponding to the structure. Look for the appearance of new aromatic signals corresponding to the protodeboronated product (2-methylnitrobenzene) or the oxidized product (2-methyl-5-nitrophenol).

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate the parent compound from its impurities and provide mass confirmation. It is highly sensitive for detecting low-level degradation products.

-

The following workflow provides a logical pathway for assessing the quality of the reagent.

Caption: Workflow for the quality assessment of 2-Methyl-5-nitrophenylboronic acid.

Conclusion

The utility of 2-Methyl-5-nitrophenylboronic acid in advancing chemical synthesis is undeniable. However, its value is directly proportional to its purity. By understanding its inherent instabilities—namely protodeboronation and oxidation—and by implementing the rigorous storage and handling protocols detailed in this guide, researchers can protect their investment in this reagent and, more importantly, ensure the integrity and reliability of their scientific results. A proactive, mechanistically informed approach to reagent management is a cornerstone of excellence in the laboratory.

References

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 2-Nitrophenylboronic acid. Retrieved from [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Angene Chemical. (2025). Safety Data Sheet: 4,5-Difluoro-2-nitrophenylboronic acid. Retrieved from [Link]

-

Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

-

Zholdassova, A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. National Institutes of Health. Retrieved from [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

-

Raines, R. T. (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells. PMC - NIH. [Link]

-

Raines, R. T. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

-

MDPI. (n.d.). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Retrieved from [Link]

-

NIH. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Retrieved from [Link]

-

Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]

-

Accounts of Chemical Research. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Retrieved from [Link]

-

Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

-

GlobalChemMall. (n.d.). 2-Methyl-5-nitrophenylboronic acid. Retrieved from [Link]

Sources

- 1. CAS 100960-11-0: (2-Methyl-5-nitrophenyl)boronic acid [cymitquimica.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. m.globalchemmall.com [m.globalchemmall.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 11. chemrxiv.org [chemrxiv.org]

- 12. angenechemical.com [angenechemical.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.se [fishersci.se]

- 15. nottingham.ac.uk [nottingham.ac.uk]

A Technical Guide to 2-Methyl-5-nitrophenylboronic Acid for Advanced Research and Development

This guide provides an in-depth technical overview of 2-Methyl-5-nitrophenylboronic acid, a versatile reagent for researchers, medicinal chemists, and professionals in drug development. It covers essential chemical properties, commercial sourcing, and practical applications, with a focus on enabling the strategic use of this compound in complex organic synthesis.

Introduction: Strategic Importance in Synthesis

2-Methyl-5-nitrophenylboronic acid (CAS No. 100960-11-0) is an organoboron compound featuring a phenyl ring substituted with a methyl group at the 2-position and a nitro group at the 5-position.[1] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a valuable building block in modern organic chemistry. The boronic acid moiety serves as a key functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The presence of the nitro group, a strong electron-withdrawing group, and the adjacent methyl group influence the reactivity of the boronic acid and provide a site for further chemical modification, such as reduction to an amine, opening avenues for diverse derivatization strategies.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 2-Methyl-5-nitrophenylboronic acid is crucial for its effective use in synthesis, including reaction setup, purification, and storage.

Chemical Structure and Identifiers

The structural representation and key identifiers for 2-Methyl-5-nitrophenylboronic acid are fundamental for its unambiguous identification and sourcing.

Figure 1. Chemical structure of 2-Methyl-5-nitrophenylboronic acid.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 100960-11-0 | [4] |

| Molecular Formula | C₇H₈BNO₄ | [1][4][5] |

| Molecular Weight | 180.95 g/mol | [4][5] |

| IUPAC Name | (2-Methyl-5-nitrophenyl)boronic acid | [1] |

| Synonyms | 5-Nitro-2-methylphenylboronic acid, 2-Methyl-5-nitrobenzeneboronic acid | [1] |

| SMILES | Cc1ccc(cc1B(O)O)N(=O)=O | [1] |

| InChI | InChI=1S/C7H8BNO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,10-11H,1H3 | [1] |

Spectroscopic Data

Spectroscopic data is essential for confirming the identity and purity of 2-Methyl-5-nitrophenylboronic acid. While a comprehensive, publicly available dataset for this specific isomer is limited, data from closely related analogs can provide valuable reference points.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid group. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the boronic acid, the N-O stretches of the nitro group, and the C-H and C=C vibrations of the aromatic ring and methyl group.[6]

-

Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Commercial Availability and Sourcing

2-Methyl-5-nitrophenylboronic acid and its derivatives, such as the pinacol ester, are available from a range of commercial suppliers specializing in fine chemicals and research compounds. The choice of supplier may depend on factors such as purity, available quantities, lead times, and cost.

Table 2: Prominent Commercial Suppliers

| Supplier | Product Name | Purity/Specification | Notes |

| GlobalChemMall | 2-Methyl-5-nitrophenylboronic acid | 99% min | Offers bulk quantities (up to 80 mt/month).[4] |

| BLD Pharm | 2-Methyl-5-nitrophenylboronic acid | Not specified | Provides basic safety and product information.[5] |

| CymitQuimica | (2-Methyl-5-nitrophenyl)boronic acid | Not specified | Provides basic chemical data and synonyms.[1] |

| Huateng Pharma | 2-Methyl-5-nitrophenylboronic acid, pinacol ester | 95+% | Offers the pinacol ester derivative (CAS 957062-84-9).[7] |

| Lead Sciences | 2-Methyl-5-nitrophenylboronic Acid Pinacol Ester | 98% | Supplies the pinacol ester in various quantities.[8] |

| Ambeed | 2-Methyl-5-nitrophenylboronic acid | Not specified | Provides basic product information.[9] |

It is also common to find the pinacol ester of 2-Methyl-5-nitrophenylboronic acid (CAS 957062-84-9) offered by suppliers.[7][8] Boronic esters, such as the pinacol ester, often exhibit enhanced stability and are frequently used in Suzuki-Miyaura coupling reactions.

Synthesis and Handling

Synthetic Routes

Safety and Handling

Proper safety precautions are essential when handling 2-Methyl-5-nitrophenylboronic acid and related compounds. Based on data for structurally similar chemicals, the following hazards should be considered:

-

May cause respiratory irritation (H335) [11]

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10][11][12]

-